![molecular formula C21H24N2O4 B14804037 2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a methoxyphenoxy group, a piperidinylcarbonyl group, and a phenylacetamide group
準備方法
The synthesis of 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate. This intermediate is then reacted with a piperidinylcarbonyl compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
化学反応の分析
2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy group, using reagents like halogens or nucleophiles under appropriate conditions.
科学的研究の応用
2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in therapeutic research or chemical synthesis.
類似化合物との比較
When compared to similar compounds, 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural characterizations and quantum chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2-(4-methoxyphenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide.
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-8-10-19(11-9-18)27-15-20(24)22-17-7-5-6-16(14-17)21(25)23-12-3-2-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,24) |
InChIキー |
KIWXOLOAMVBFHM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


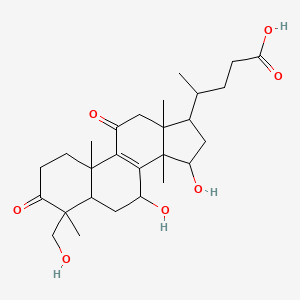

![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
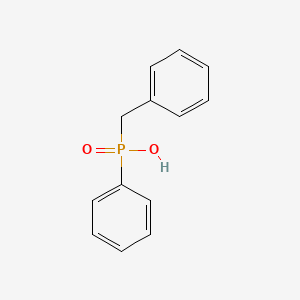
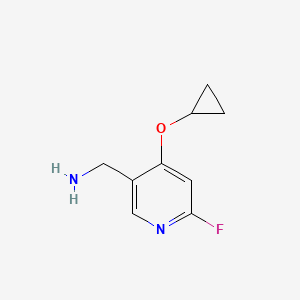
![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
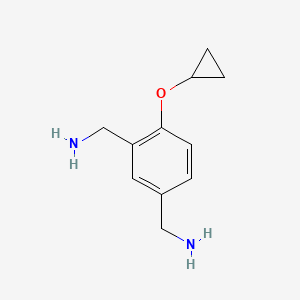

![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
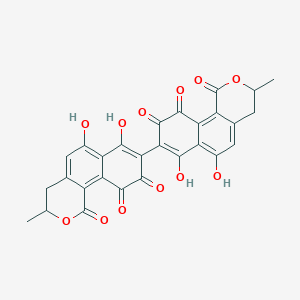

![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)


